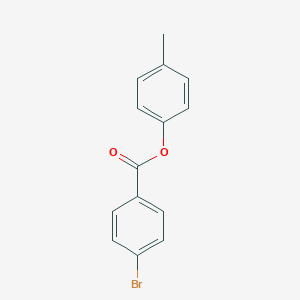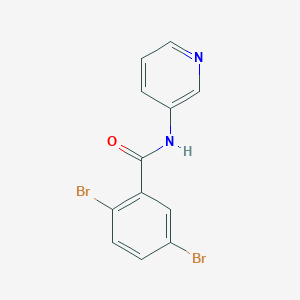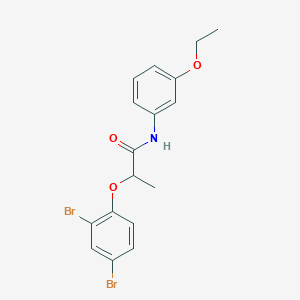
N-(2-ethoxyphenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-methoxyacetamide, also known as EMA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMA belongs to the class of N-phenylacetamide derivatives, which have been studied extensively for their biological activities.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-methoxyacetamide is not fully understood, but it is believed to act through multiple pathways. N-(2-ethoxyphenyl)-2-methoxyacetamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. N-(2-ethoxyphenyl)-2-methoxyacetamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-methoxyacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethoxyphenyl)-2-methoxyacetamide has been shown to induce cell cycle arrest and apoptosis, resulting in the inhibition of cell growth. N-(2-ethoxyphenyl)-2-methoxyacetamide has also been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurons, N-(2-ethoxyphenyl)-2-methoxyacetamide has been shown to protect against oxidative stress and apoptosis, resulting in neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-2-methoxyacetamide has several advantages for lab experiments, including its low toxicity and high stability. N-(2-ethoxyphenyl)-2-methoxyacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2-ethoxyphenyl)-2-methoxyacetamide has some limitations, including its limited solubility in water, which can make it challenging to use in certain assays. Additionally, the mechanism of action of N-(2-ethoxyphenyl)-2-methoxyacetamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-methoxyacetamide. One area of interest is the development of N-(2-ethoxyphenyl)-2-methoxyacetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of N-(2-ethoxyphenyl)-2-methoxyacetamide, which could lead to a better understanding of its therapeutic potential. Additionally, the development of new synthesis methods for N-(2-ethoxyphenyl)-2-methoxyacetamide could improve its purity and yield, making it more accessible for research purposes.
Synthesemethoden
N-(2-ethoxyphenyl)-2-methoxyacetamide can be synthesized through a multi-step process starting from 2-ethoxyaniline and 2-methoxyacetyl chloride. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of N-(2-ethoxyphenyl)-2-methoxyacetamide. The purity of the final product can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-methoxyacetamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activities. In cancer research, N-(2-ethoxyphenyl)-2-methoxyacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-ethoxyphenyl)-2-methoxyacetamide has also been studied for its neuroprotective effects, where it was found to protect neurons from oxidative stress and apoptosis. Additionally, N-(2-ethoxyphenyl)-2-methoxyacetamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-10-7-5-4-6-9(10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
RNNMTLOIRCMAFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





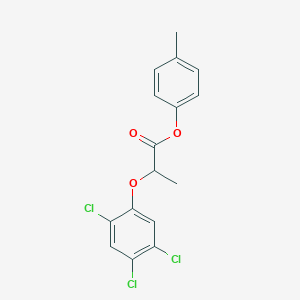
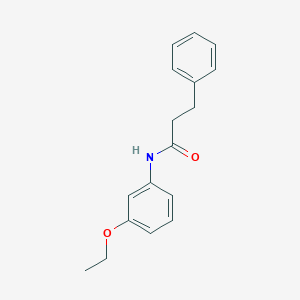
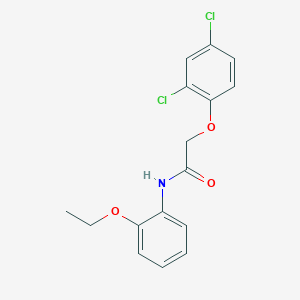
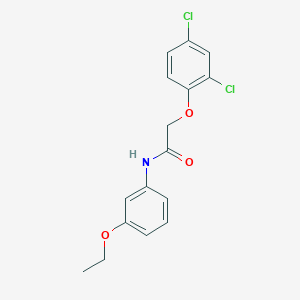

![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)

